Ethyl 2-Oxo-4-phenylbutyrate d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

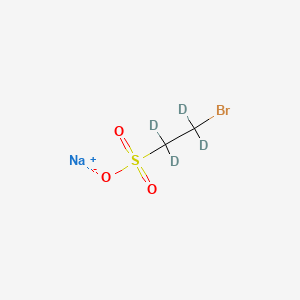

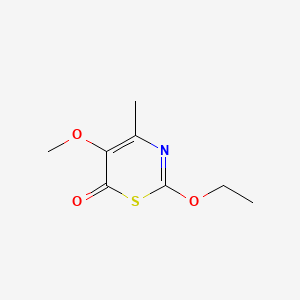

Ethyl 2-Oxo-4-phenylbutyrate d5 is an aliphatic α-ketoester . It is used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Synthesis Analysis

The synthesis of Ethyl 2-Oxo-4-phenylbutyrate involves the use of potassium tert-butoxide added to a solution of the diester in toluene at 0 °C . After being stirred at the same temperature for 30 min, the reaction mixture is kept at room temperature overnight . The bio-reduction of ethyl 2-oxo-4-phenylbutyrate at a substrate concentration of 0.8 M (164.8 g/L) was achieved by the recombinant diketoreductase in an aqueous-toluene biphasic system coupled with formate dehydrogenase for the regeneration of cofactor, resulting in an overall hydroxyl product yield of 88.7% (99.5% ee) .Molecular Structure Analysis

The molecular formula of Ethyl 2-Oxo-4-phenylbutyrate d5 is C12 2H5 H9 O3 . Its molecular weight is 211.27 .Chemical Reactions Analysis

Bioreduction of ethyl 2-oxo-4-phenylbutyrate is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported .Physical And Chemical Properties Analysis

Ethyl 2-Oxo-4-phenylbutyrate d5 is a light yellow oily liquid . It has a boiling point of 132 °C/2 mmHg (lit.) , a density of 1.091 g/mL at 25 °C (lit.) , and a refractive index n20/D 1.504 (lit.) .科学的研究の応用

Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor

Ethyl 2-Oxo-4-phenylbutyrate may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are medications used to treat high blood pressure and heart failure.

Safety and Hazards

将来の方向性

Ethyl 2-Oxo-4-phenylbutyrate d5 may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor . This suggests potential applications in the development of ACE inhibitors.

Relevant Papers The papers retrieved discuss the synthesis and properties of Ethyl 2-Oxo-4-phenylbutyrate d5 . They provide valuable insights into the chemical reactions involved in its synthesis and its potential applications .

作用機序

Target of Action

Ethyl 2-Oxo-4-phenylbutyrate d5 primarily targets enzymes involved in the reduction of α-ketoesters . These enzymes, such as carbonyl reductases, play a crucial role in various biochemical reactions, including the reduction of ketones to alcohols .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for reduction . The bioreduction of Ethyl 2-Oxo-4-phenylbutyrate d5 yields Ethyl ®-2-hydroxy-4-phenylbutanoate . This reaction is facilitated by the enzyme’s ability to transfer hydrogen from a donor to the carbonyl group of the α-ketoester .

Biochemical Pathways

The reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 is part of larger biochemical pathways involving the synthesis of chiral precursors. Specifically, the product of this reduction, Ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

Pharmacokinetics

Its boiling point is 132 °C/2 mmHg, and it has a density of 1.091 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.

Result of Action

The reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 results in the formation of Ethyl ®-2-hydroxy-4-phenylbutanoate . This product is a chiral compound, meaning it can exist in two forms that are mirror images of each other. The ®-form of this compound is particularly important as a precursor in the synthesis of ACE inhibitors .

Action Environment

The action of Ethyl 2-Oxo-4-phenylbutyrate d5 can be influenced by various environmental factors. For instance, the presence of an ionic liquid has been reported to affect the asymmetric reduction of Ethyl 2-Oxo-4-phenylbutyrate d5 by Saccharomyces cerevisiae . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment in which it is used.

特性

IUPAC Name |

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747770 |

Source

|

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189911-53-2 |

Source

|

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

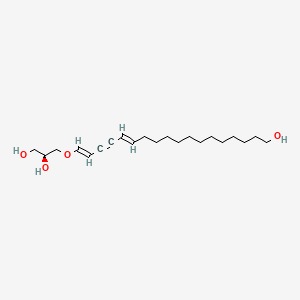

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)